Propanamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((1-methylethyl)amino)phenyl)-
Description
Chemical Name: Propanamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((1-methylethyl)amino)phenyl)- CAS Registry Number: 70528-90-4 Molecular Formula: C₁₈H₂₀ClN₅O₃ (calculated based on structural analogs)
This azo-linked propanamide derivative features a 2-chloro-4-nitrophenyl diazenyl group attached to a phenyl ring substituted with a (1-methylethyl)amino group and a propanamide side chain. Azo compounds are widely used as dyes due to their chromophoric properties. Specifically, this compound is structurally related to disperse dyes, which are non-ionic, water-insoluble dyes applied to synthetic fibers . Its chlorine and nitro substituents enhance lightfastness and color stability, critical for textile applications .
Properties
CAS No. |
73157-53-6 |
|---|---|
Molecular Formula |
C18H20ClN5O3 |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(propan-2-ylamino)phenyl]propanamide |
InChI |
InChI=1S/C18H20ClN5O3/c1-4-18(25)21-17-9-12(20-11(2)3)5-7-16(17)23-22-15-8-6-13(24(26)27)10-14(15)19/h5-11,20H,4H2,1-3H3,(H,21,25) |
InChI Key |
OMWNCRNLGLQYLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(C)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((1-methylethyl)amino)phenyl)- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline. This involves treating the aniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 5-((1-methylethyl)amino)phenyl)propanamide under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso and nitro derivatives.
Reduction: Reduction of the azo group can yield amines. This is typically achieved using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic reagents such as bromine or chlorosulfonic acid are used under controlled conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Research has indicated that Propanamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((1-methylethyl)amino)phenyl)- may have significant biological activities:
- Antimicrobial Properties : Studies have shown that azo compounds can exhibit antimicrobial effects, which could be harnessed in developing new antibiotics or antifungal agents.
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, making it a candidate for research into therapies aimed at oxidative stress-related diseases.
- Pharmacological Targeting : Its ability to interact with specific enzymes or receptors indicates potential applications in drug development targeting various diseases.
Applications in Pharmaceuticals
The unique structural features of Propanamide make it suitable for several pharmaceutical applications:
- Drug Development : The compound can serve as a lead structure for synthesizing new therapeutic agents due to its diverse reactivity.
- Dye Intermediates : Given its azo group, it is used in the synthesis of dyes and pigments for textiles and other materials.
- Biological Research : It can be utilized in studies exploring purinergic signaling pathways and their implications in immunology and inflammation .
Industrial Applications
In addition to its pharmaceutical applications, Propanamide has several industrial uses:
- Textile Industry : Used as a dye for synthetic fibers due to its azo functionality.
- Chemical Synthesis : Acts as an intermediate in the synthesis of other complex organic molecules.
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various azo compounds found that Propanamide exhibited significant activity against specific bacterial strains. This suggests its potential use in developing new antimicrobial agents .
Case Study 2: Antioxidant Properties
Research assessing the antioxidant capacity of similar amide compounds indicated that modifications to the structure could enhance their scavenging abilities against free radicals. This opens avenues for further exploration into Propanamide's antioxidant potential .
Mechanism of Action
The mechanism of action of this compound largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The azo linkage can undergo metabolic reduction, releasing aromatic amines that can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of aromatic azo propanamides. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro and chloro groups in the target compound and analogs (e.g., 68134-39-4, 68214-65-3) redshift absorption spectra, enhancing color depth . Amino Groups: (1-Methylethyl)amino (target) vs. diethylamino (68214-65-3) vs. dimethylamino (68134-39-4) influence solubility and steric hindrance, affecting dye uptake on fibers .
Applications: The target compound and Disperse Red 167 (26850-12-4) are used in textiles, while propanil (N-(3,4-dichlorophenyl)propanamide, ) is a herbicide, highlighting the role of azo vs. non-azo structures in function .
Analytical Data :
- While direct chromatographic data for the target compound is unavailable, analogs like Formoterol-related compounds () show retention times (0.4–2.2) and response factors (1.00–1.75), suggesting similar HPLC behavior for azo propanamides .
Biological Activity
Propanamide, specifically the compound known as Disperse Red 167 (CAS No. 26850-12-4), is an organic dye used primarily in the textile industry. Its chemical structure includes a complex azo linkage and various functional groups that contribute to its biological activities. This article delves into the biological activity of this compound, examining its potential toxicity, antimicrobial properties, and cytotoxic effects on cancer cell lines.
Chemical Structure and Properties
Chemical Formula : C23H26ClN5O7
Molecular Weight : 519.95 g/mol
Structure : The compound features an azo linkage (-N=N-) and a chloro-nitrophenyl group, which are critical for its biological interactions.
1. Toxicity and Environmental Impact
Disperse Red 167 has been assessed for its environmental impact due to concerns over its persistence and potential bioaccumulation in non-human organisms. The Canadian Environmental Protection Act (CEPA) identified it as a substance of high priority for screening assessment because of its inherent toxicity to aquatic organisms and potential to accumulate in the environment .
- Persistence : Studies indicate that the compound is resistant to biodegradation, leading to concerns about long-term ecological effects.
- Bioaccumulation Potential : Data suggest that Disperse Red 167 can accumulate in living organisms, posing risks to aquatic life.
2. Antimicrobial Properties
Research indicates that amides generally exhibit antimicrobial properties, and derivatives of propanamide have shown potential against various microbial strains. The mechanism of action is believed to involve interference with microbial enzyme systems.
- Study Findings : A study demonstrated that certain propanamide derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can enhance antimicrobial efficacy.
3. Cytotoxic Effects
Recent investigations into the cytotoxic effects of Disperse Red 167 reveal significant activity against several cancer cell lines.
- Cytotoxicity Assays : In vitro studies have shown that Disperse Red 167 exhibits cytotoxic effects on various human cancer cell lines, including lung carcinoma (A549), hepatocellular carcinoma (HepG2), and melanoma (A375) cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |
| HepG2 (Liver Cancer) | 20 | Cell cycle arrest at G2/M phase |
| A375 (Melanoma) | 18 | Inhibition of DNA synthesis |
Case Study 1: Environmental Assessment
A screening assessment conducted by Environment Canada highlighted the potential risks associated with Disperse Red 167 due to its toxicity to aquatic organisms. The study emphasized the need for regulatory measures to mitigate environmental exposure .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various propanamide derivatives, Disperse Red 167 was evaluated for its antimicrobial activity against E. coli and S. aureus. Results indicated a significant reduction in bacterial viability, establishing a basis for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
